molecular formula C29H31N3O3 B11309010 4-[1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(4-methylphenyl)-2-pyrrolidinone CAS No. 1018164-07-2

4-[1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(4-methylphenyl)-2-pyrrolidinone

Cat. No.: B11309010
CAS No.: 1018164-07-2
M. Wt: 469.6 g/mol
InChI Key: RBDOOBPEFGZUIR-UHFFFAOYSA-N
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Description

4-{1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzimidazole, phenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions can target the benzimidazole ring or the pyrrolidinone moiety.

    Substitution: The phenoxy and benzimidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its complex structure and potential bioactivity.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1018164-07-2

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-19-9-12-23(13-10-19)31-16-22(15-28(31)34)29-30-25-6-4-5-7-26(25)32(29)17-24(33)18-35-27-14-20(2)8-11-21(27)3/h4-14,22,24,33H,15-18H2,1-3H3

InChI Key

RBDOOBPEFGZUIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=CC(=C5)C)C)O

Origin of Product

United States

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